3-(4-Acetylphenoxy)propanoic acid
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Overview
Description
3-(4-Acetylphenoxy)propanoic acid is a compound with the molecular weight of 208.21 . It is a powder form substance and its IUPAC name is 3-(4-acetylphenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for 3-(4-Acetylphenoxy)propanoic acid is 1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(4-Acetylphenoxy)propanoic acid is a powder form substance . The compound has a molecular weight of 208.21 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : Research involving the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones used 2-(2,4-Dimethylphenoxy)propionic acid, a compound related to 3-(4-Acetylphenoxy)propanoic acid, as a precursor. The study focused on the transformation of this compound into other chemically significant structures (Hogale, Shirke, & Kharade, 1995).
Degradation of Chlorophenoxy Acids : Research on the degradation of chlorophenoxy acids like 2,4-Dichlorophenoxyacetic acid, which shares a similar structure with 3-(4-Acetylphenoxy)propanoic acid, has been conducted. This study is significant for understanding the environmental impact and breakdown of such compounds (Sun & Pignatello, 1993).
Biochemistry and Medicinal Applications
Antioxidant Properties of Triazoles : A study on the synthesis of triazoles with dimethoxyphenyl groups, related to the structure of 3-(4-Acetylphenoxy)propanoic acid, investigated their antioxidant properties. This research has implications for the development of new antioxidant compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Polybenzoxazine Synthesis : Phloretic acid, structurally similar to 3-(4-Acetylphenoxy)propanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research is vital for the development of sustainable materials in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Ibuprofen Degradation Study : A study on the mechanochemical degradation of ibuprofen, which is chemically similar to 3-(4-Acetylphenoxy)propanoic acid, can provide insights into the breakdown and detoxification of pharmaceutical compounds (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
Safety And Hazards
properties
IUPAC Name |
3-(4-acetylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVGZRZJTCMBDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356131 |
Source
|
Record name | 3-(4-acetylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenoxy)propanoic acid | |
CAS RN |
91143-72-5 |
Source
|
Record name | 3-(4-Acetylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91143-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-acetylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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